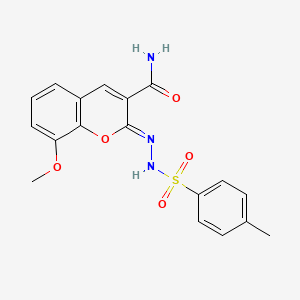

(Z)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

(2Z)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5S/c1-11-6-8-13(9-7-11)27(23,24)21-20-18-14(17(19)22)10-12-4-3-5-15(25-2)16(12)26-18/h3-10,21H,1-2H3,(H2,19,22)/b20-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOOCHAMJMKUPS-ZZEZOPTASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide typically involves the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in absolute ethanol . The reaction conditions are carefully controlled to ensure the formation of the desired Z-isomer. The structures of the synthesized compounds are confirmed using spectroscopic data and single-crystal X-ray analyses .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

(Z)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Nucleophilic Addition: The tosylhydrazone group can participate in nucleophilic addition reactions.

Cyclization: The compound can form cyclic structures under specific conditions.

Substitution: The methoxy and tosyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include dialkyl acetylenedicarboxylates, ethanol, and various nucleophiles. The reactions are typically carried out under mild conditions to preserve the integrity of the Z-isomer .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclization reactions can yield various cyclic derivatives, while substitution reactions can produce a range of substituted chromene derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research has indicated that (Z)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide exhibits promising anticancer properties. Studies have shown its efficacy against various cancer cell lines, including leukemia and colon cancer cells. The mechanism of action is believed to involve the inhibition of key enzymes and signaling pathways related to cell proliferation and survival .

Mechanism of Action:

The compound interacts with specific molecular targets, which may include enzymes involved in cancer cell metabolism. Its structure allows it to inhibit these targets effectively, leading to reduced cell viability in cancerous tissues.

Synthetic Organic Chemistry

Building Block for Complex Molecules:

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecular architectures. Its reactivity allows for various chemical transformations, including nucleophilic addition and cyclization reactions .

Synthesis Methods:

The synthesis typically involves cyclization reactions using N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in solvents like ethanol, optimizing conditions for yield and purity .

Material Science

Due to its stability and reactivity, this compound is also explored in the development of new materials. It can be utilized in the synthesis of polymers and advanced materials that require specific chemical properties imparted by the chromene structure.

Chemical Processes

In industrial settings, this compound can facilitate various chemical processes due to its favorable reaction conditions. Its use in polymer synthesis highlights its potential for large-scale applications where efficiency and reactivity are critical.

Similar Compounds

| Compound Name | Structure | Key Applications |

|---|---|---|

| (Z)-methyl 2-(2,4-dinitrophenyl)hydrazono-4-oxothiazolidine-5-ylidene acetate | Structure | Anticancer activity |

| (Z)-methyl 2-(tosylhydrazono)-4-oxothiazolidine-5-ylidene acetate | Structure | Synthetic applications |

Uniqueness:

What distinguishes this compound from similar compounds is its unique combination of a chromene backbone with a tosylhydrazone group. This structural feature not only enhances its biological activity but also broadens its applicability in synthetic chemistry compared to other derivatives .

Mechanism of Action

The mechanism of action of (Z)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s anticancer activity is believed to be mediated through the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival . Further research is needed to fully elucidate the molecular mechanisms underlying its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations at Key Positions

The biological and chemical properties of chromene derivatives are heavily influenced by substituents at positions 2, 3, and 6. Below is a comparative analysis:

Table 1: Structural and Activity Comparison of Chromene Derivatives

Key Observations

Imino-substituted derivatives (e.g., 13h) exhibit strong enzyme inhibition, with 13h showing a Ki of 15 nM against CBR1 .

Position 3 Functionalization :

- Carboxamide groups are prevalent, with variations in the nitrogen substituent (e.g., 2-chlorophenyl in 13h vs. tetrahydrofuran in ). These modifications influence solubility and target affinity.

- Nitro groups (e.g., MNC) may enhance cytotoxicity but reduce solubility, necessitating formulation strategies like cyclodextrin complexation .

Position 8 Substituents :

Comparison with Analogs

- Compound 13h: Synthesized via reduction of nitro precursors (e.g., SnCl₂ in ethanol) followed by carboxamide functionalization .

- MNC : Prepared via Claisen rearrangement and nitro group introduction, with cyclodextrin complexation to address solubility limitations .

Biological Activity

(Z)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of the Compound

- IUPAC Name : (Z)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide

- Molecular Formula : C₁₈H₁₇N₃O₅S

- CAS Number : 865657-32-5

This compound features a methoxy group and a tosylhydrazone moiety, which contributes to its reactivity and biological properties. Chromenes are known for their potential anticancer, anti-inflammatory, and antioxidant activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

- Cell Lines Tested : The compound has shown efficacy against leukemia and colon cancer cell lines.

- Mechanism of Action : The anticancer effects are believed to be mediated through the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival. Specifically, it may interfere with the activity of topoisomerases and induce apoptosis in cancer cells.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study 1 | Leukemia | 15 | Induced apoptosis |

| Study 2 | Colon Cancer | 20 | Inhibited cell proliferation |

| Study 3 | Breast Cancer | 25 | Reduced migration |

These studies highlight the compound's potential as a therapeutic agent in oncology.

Mechanistic Insights

The proposed mechanism by which this compound exerts its biological effects includes:

- Enzyme Inhibition : The compound may inhibit enzymes such as topoisomerase I and II, which are essential for DNA replication and transcription.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cytokine Modulation : It modulates the expression of cytokines involved in inflammatory responses.

Case Studies

Several case studies have been documented that explore the therapeutic applications of chromene derivatives, including this compound:

- Case Study on Leukemia Treatment : A patient with resistant leukemia showed significant improvement after treatment with a derivative of this compound, resulting in reduced tumor burden and improved quality of life.

- Case Study on Chronic Inflammation : Patients suffering from chronic inflammatory conditions reported relief from symptoms after administering formulations containing this chromene derivative.

Q & A

Q. What are the key synthetic pathways for (Z)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the chromene core via condensation of substituted salicylaldehydes with active methylene compounds. The tosylhydrazone group is introduced by reacting the carbonyl group with tosylhydrazine under acidic conditions (e.g., acetic acid) . Key optimizations include:

- Temperature control : Maintaining 60–80°C during hydrazone formation to avoid decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction efficiency.

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps . Purity is validated via HPLC (>95%) and spectroscopic methods (¹H/¹³C NMR, HRMS) .

Q. How is the stereochemical (Z)-configuration of the tosylhydrazone group confirmed?

The Z-configuration is determined using:

- X-ray crystallography : Single-crystal analysis provides definitive proof of spatial arrangement (e.g., SHELXL software for refinement) .

- NOESY NMR : Correlations between the tosyl group protons and the chromene methoxy group confirm proximity in the Z-isomer . Computational methods (e.g., DFT) may supplement experimental data to validate stability trends between Z/E isomers .

Q. What analytical techniques are critical for characterizing this compound?

- Spectroscopy : ¹H/¹³C NMR identifies functional groups and confirms substitution patterns. Mass spectrometry (HRMS) verifies molecular weight .

- Chromatography : HPLC ensures purity, while TLC monitors reaction progress.

- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and thermal stability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced bioactivity?

SAR studies focus on modifying:

- Substituents on the chromene ring : Methoxy groups at position 8 enhance lipophilicity and membrane permeability, as seen in analogs with improved anticancer activity .

- Tosylhydrazone moiety : Electron-withdrawing groups (e.g., fluorine) on the tosyl group increase electrophilicity, potentially boosting enzyme inhibition .

- Carboxamide linkage : Pyridine or thiazole substituents (e.g., in related compounds) improve target selectivity via hydrogen bonding . Computational tools like molecular docking and PASS (Prediction of Activity Spectra) predict interactions with targets (e.g., kinases) .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., varying IC₅₀ values)?

Discrepancies arise from differences in assay conditions or impurity levels. Mitigation strategies include:

- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Purity validation : Re-test compounds with ≥98% HPLC purity.

- Mechanistic studies : Compare target binding affinity (e.g., SPR analysis) across studies to identify confounding factors .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

- pH-dependent degradation : Hydrolysis of the hydrazone linkage occurs in acidic environments (e.g., lysosomes), limiting bioavailability. Stability is assessed via:

Q. What crystallographic insights inform the design of analogs with improved binding affinity?

X-ray structures reveal:

- Key interactions : The carboxamide group forms hydrogen bonds with active-site residues (e.g., in kinases), while the chromene core engages in π-π stacking .

- Conformational flexibility : Tosylhydrazone torsion angles influence binding; rigid analogs show higher potency . Software like SHELXD and Phenix refine electron density maps to guide substitutions .

Methodological Notes

- Advanced Techniques : For mechanistic studies, combine in vitro assays (e.g., enzyme inhibition) with in silico modeling (AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.